molecular formula C21H17FN2O3 B11056189 (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

Cat. No.: B11056189
M. Wt: 364.4 g/mol
InChI Key: QCRZJQVHBHJJMX-UHFFFAOYSA-N
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Description

(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol is a complex organic compound characterized by the presence of a fluorophenyl group, a phenyldiazenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the phenyldiazenyl group, and the attachment of the fluorophenyl group. Common reagents used in these reactions include fluorobenzene, phenyldiazonium salts, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient production of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives.

Scientific Research Applications

(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol
  • (3-bromophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol
  • (3-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

Uniqueness

The presence of the fluorophenyl group in (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol imparts unique properties such as increased stability and specific interactions with biological targets. This makes it distinct from similar compounds with different substituents, which may exhibit different reactivity and biological activity.

Properties

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

(3-fluorophenyl)-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

InChI

InChI=1S/C21H17FN2O3/c22-15-6-4-5-14(11-15)21(25)17-12-19-20(27-10-9-26-19)13-18(17)24-23-16-7-2-1-3-8-16/h1-8,11-13,21,25H,9-10H2

InChI Key

QCRZJQVHBHJJMX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(C4=CC(=CC=C4)F)O

Origin of Product

United States

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